4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine chemical structure
4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine chemical structure
An In-Depth Technical Guide to 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of organic chemistry to predict its chemical properties, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential and synthetic utility of this and related chemical scaffolds. We will delve into its structural elucidation, propose viable synthetic strategies, and discuss its potential as a reactive intermediate in the synthesis of more complex molecules.
Structural Elucidation and Physicochemical Properties
The compound "4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine" denotes a five-membered heterocyclic ring containing an oxygen and a nitrogen atom in adjacent positions (a 1,2-oxazole system). The "2,5-dihydro" designation indicates partial saturation of the ring. An imine group (=NH) is located at the 5-position, a chloro group at the 4-position, and an ethyl group at the 3-position. A closely related compound, 4-Chloro-3-ethylisoxazol-5(2H)-imine, has been cataloged, providing a basis for understanding the core structure.[1]
Based on IUPAC nomenclature, the predicted structure and its key identifiers are presented below.
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O | [1] |
| Molecular Weight | 146.57 g/mol | [1] |
| Canonical SMILES | N=C1C(Cl)=C(CC)NO1 | [1] |
| InChI Key | (Predicted) | |
| CAS Number | 1824272-71-0 | [1] |
| Topological Polar Surface Area (TPSA) | 52.78 Ų | [1] |
| Predicted LogP | 1.30 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
The presence of both hydrogen bond donors (the imine N-H) and acceptors (the ring oxygen and nitrogen atoms) suggests that this molecule could participate in hydrogen bonding, influencing its solubility and interactions with biological targets. The chloro-substituted double bond introduces a site of potential reactivity.
Proposed Synthetic Pathways
While a specific synthesis for 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine has not been detailed in the literature, we can propose plausible synthetic routes based on established methods for constructing substituted oxazole and isoxazole rings.
Van Leusen Oxazole Synthesis Adaptation
The Van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), is a powerful tool for the synthesis of oxazoles.[2] A potential adaptation of this method could be explored for the synthesis of our target molecule.
Conceptual Workflow:
Caption: Proposed adaptation of the Van Leusen synthesis.
This pathway would involve the reaction of an appropriately α-chlorinated carbonyl compound with a specialized TosMIC reagent bearing an ethyl group. The resulting oxazole could then be functionalized at the C5 position to introduce the imine group.
Synthesis from β-Dicarbonyl Compounds
Another common strategy for forming the isoxazole ring involves the condensation of a β-dicarbonyl compound with hydroxylamine.
Experimental Protocol (Hypothetical):
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Synthesis of the β-ketoester: Claisen condensation of ethyl propionate with a suitable acetate derivative to yield a β-ketoester with the required ethyl group at the α-position.
-
Chlorination: Selective chlorination of the β-ketoester at the γ-position using a reagent such as N-chlorosuccinimide (NCS).
-
Cyclization with Hydroxylamine: Reaction of the chlorinated β-ketoester with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the 2,5-dihydro-1,2-oxazol-5-one ring.
-
Imination: Conversion of the C5-keto group to an imine. This could potentially be achieved through a direct reaction with ammonia or a protected amine, followed by deprotection.
Predicted Reactivity and Chemical Behavior
The chemical reactivity of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine is expected to be dictated by the interplay of its functional groups: the imine, the chloro-substituted double bond, and the oxazole ring itself.
-
Nucleophilic Attack: The C2 and C5 positions of the oxazole ring are generally the most electron-deficient and thus susceptible to nucleophilic attack.[3][4] The presence of the imine at C5 may further activate this position.
-
Electrophilic Attack: Electrophilic substitution on the oxazole ring typically occurs at the C5 position, although this is less common than nucleophilic attack.[5][6]
-
Ring-Opening Reactions: Strong bases can deprotonate the C2 position of oxazoles, which can lead to ring-opening to form isonitrile intermediates.[3][4]
-
Reactions of the Imine Group: The imine functionality can undergo hydrolysis back to the corresponding ketone, reduction to an amine, or reaction with nucleophiles at the imine carbon.
-
Reactions of the Chloro Group: The vinyl chloride moiety may participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, although the latter is generally less facile on electron-rich rings.
Logical Flow of Reactivity:
Caption: Key reactive sites and potential transformations.
Potential Applications in Drug Discovery and Medicinal Chemistry
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][7][8][9] The unique substitution pattern of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine makes it an intriguing candidate for several applications:
-
Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of diverse compound libraries. The reactive handles (imine, chloro group) allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The oxazole ring can be used as a bioisostere for other aromatic or heterocyclic systems in known bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.
-
Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it could be a valuable fragment for screening against various biological targets.
Spectroscopic Characterization (Predicted)
While experimental data is not available, we can predict the key spectroscopic features of 4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Signal for the imine proton (N-H), likely a broad singlet. - Quartet and triplet for the ethyl group protons. - Singlet for the proton at C2 (if present, depending on tautomeric form). |
| ¹³C NMR | - Signal for the imine carbon (C=N) in the range of 150-170 ppm. - Signals for the olefinic carbons of the ring, with the carbon bearing the chlorine atom shifted downfield. - Signals for the ethyl group carbons. |
| IR Spectroscopy | - N-H stretching vibration for the imine group (around 3300 cm⁻¹). - C=N stretching vibration (around 1650 cm⁻¹). - C=C stretching vibration for the ring double bond. - C-Cl stretching vibration. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. - Isotopic pattern characteristic of a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
For comparison, spectroscopic data for other chloro-substituted oxazoles and carbazoles have been reported, showing characteristic signals for the C=N group and the influence of the chloro-substituent on the NMR spectra.[10][11]
Conclusion and Future Outlook
4-Chloro-3-ethyl-2,5-dihydro-1,2-oxazol-5-imine represents a novel chemical entity with significant potential for applications in synthetic and medicinal chemistry. While this guide provides a theoretical framework for its properties, synthesis, and reactivity, experimental validation is crucial. Future research should focus on the development of a robust synthetic route to this compound, followed by a thorough characterization of its physicochemical properties and a systematic investigation of its reactivity. The exploration of its biological activity through screening in various assays could unveil its potential as a lead compound for the development of new therapeutic agents. The versatility of the oxazole scaffold suggests that this and related compounds will continue to be of great interest to the scientific community.[12]
References
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Oxazole.pdf. CUTM Courseware.
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- 4-Chloro-3-ethylisoxazol-5(2H)-imine. ChemScene.
- Synthesis and Characterization of Some Chlorosubstituted Azoles and their Screening Against Some Mushroom Crop Pathogens and Study of their Efficacy on Growth of Oyster Mushroom spp. Current Agriculture Research Journal.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
- Recent advance in oxazole-based medicinal chemistry. ResearchGate.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
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